1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde has been utilized in the synthesis of various novel compounds. For instance, it has been reacted with chitosan to form Schiff bases, characterized through spectral analyses such as FTIR and NMR, and evaluated for antimicrobial activity (Hamed et al., 2020).
Antimicrobial Activity
- Schiff bases derived from this compound have been tested against a range of bacteria and fungi. These studies have demonstrated that the antimicrobial activity of these bases is dependent on the type of Schiff base moiety created (Hamed et al., 2020).
Anti-mitotic Activity
- In the realm of cancer research, derivatives of this compound have been synthesized and shown to exhibit anti-mitotic activity. They have demonstrated cytotoxic effects on cancer cell lines and induced apoptosis through mechanisms like caspase activation and PARP-1 fragmentation (Milišiūnaitė et al., 2018).
Synthetic Routes and Novel Derivatives
- This compound has also been a key starting material in the synthesis of various novel chemical structures, such as pyrazolinone and pyrazole derivatives. These syntheses have involved reactions with different reagents, leading to diverse and potentially biologically active compounds (Aly et al., 2004).
Photophysical Properties
- In photophysical studies, derivatives of this compound have been synthesized and their absorption and emission properties have been analyzed. These studies are significant in the field of fluorescent materials and sensors (Patil et al., 2010).
Catalytic Applications
- The compound has been used as a precursor in catalytic reactions, such as Sonogashira-type cross-coupling reactions, to yield various pyrazole derivatives. These reactions are crucial in the synthesis of complex organic compounds with potentialapplications in drug discovery and material science (Vilkauskaitė et al., 2011).
Structural and Molecular Design
- Its derivatives have been utilized in molecular design, particularly in forming complex structures such as oxaselenolanes. This highlights its role in the synthesis of novel compounds with unique structural features, which can be crucial for the development of new materials or pharmaceuticals (Papernaya et al., 2015).
Anticancer Activity
- Some derivatives have been evaluated for their anticancer properties. This includes the synthesis of specific pyrazole-based heterocycles and their subsequent assessment in terms of cytotoxicity against various cancer cell lines, showing the potential of this compound in cancer research (Alam et al., 2017).
Calcium Channel Antagonist Activity
- Research has also explored its use in the synthesis of novel 1,4-dihydropyridine derivatives, which have been evaluated for calcium channel blocking activity. This points to its potential application in cardiovascular drug development (Shahrisa et al., 2012).
Properties
IUPAC Name |
1-pyridin-2-ylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-5-11-12(6-8)9-3-1-2-4-10-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTKXJUKCIXCBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640909 | |
Record name | 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896717-66-1 | |
Record name | 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different reaction pathways observed for 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde and its phenyl analog with cyclohexylamine?
A1: Research has shown that this compound undergoes nucleophilic substitution when reacted with cyclohexylamine. This results in the formation of 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde []. Interestingly, substituting the pyridin-2-yl group with a phenyl group leads to a different reaction pathway. In this case, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes condensation followed by hydrolysis, yielding (Z)-4-[(cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one []. This difference highlights the influence of the aryl substituent on the reactivity of this class of compounds.
Q2: How does the molecular structure of the products from these reactions influence their intermolecular interactions?
A2: The product of the reaction between this compound and cyclohexylamine, 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, exhibits intramolecular N-H...N hydrogen bonding and forms sheets stabilized by C-H...O hydrogen bonds []. On the other hand, (Z)-4-[(cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, the product from the reaction with the phenyl analog, forms centrosymmetric dimers through a combination of R2(2)(4) and S(6) hydrogen bonding motifs []. This comparison demonstrates how subtle changes in molecular structure can drastically alter intermolecular interactions and crystal packing.
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